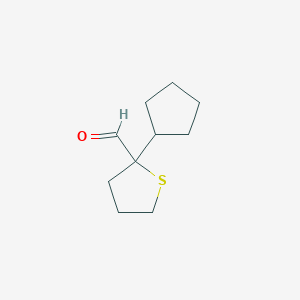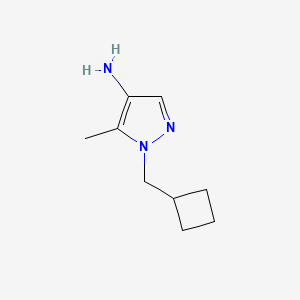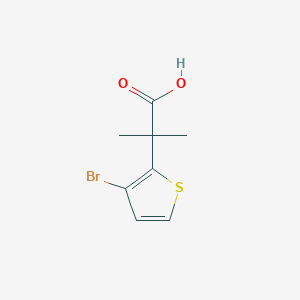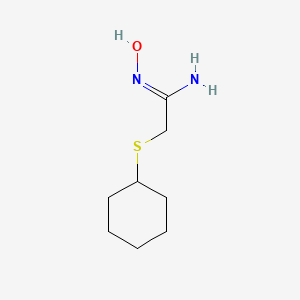![molecular formula C13H21NO B13301334 (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13301334.png)
(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine is an organic compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of an ethoxyethyl group and an ethylphenylmethyl group attached to an amine functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine typically involves the reaction of 4-ethylbenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce primary amines.
Substitution: The amine group can participate in substitution reactions with alkyl halides or acyl chlorides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. It binds to the active site or allosteric site of the enzyme, altering its activity and affecting the biochemical pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Ethoxyethyl)[(4-methylphenyl)methyl]amine: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
(2-Methoxyethyl)[(4-ethylphenyl)methyl]amine: Similar structure but with a methoxy group instead of an ethoxy group on the ethyl chain.
Uniqueness
(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
2-ethoxy-N-[(4-ethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H21NO/c1-3-12-5-7-13(8-6-12)11-14-9-10-15-4-2/h5-8,14H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
QBVOZZXMNBOJBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CNCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13301255.png)



![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13301288.png)
![3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)

![N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301319.png)
![2-{[(Pentan-3-yl)amino]methyl}phenol](/img/structure/B13301322.png)
![1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine](/img/structure/B13301326.png)


